![molecular formula C24H20ClN3O4S B2614645 N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403720-16-1](/img/no-structure.png)

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

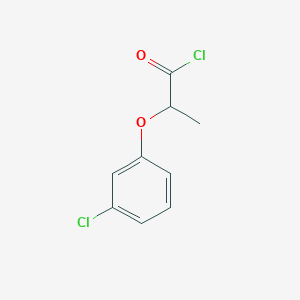

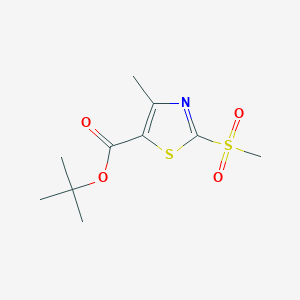

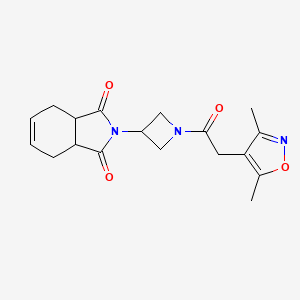

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of pharmacological activities . It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also has various substituents, including a 4-chlorophenyl group, a 2,5-dimethoxyphenyl group, and a carboxamide group .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis Pathways : A range of quinazoline derivatives has been synthesized using different chemical reactions, showcasing the versatility and potential modifications that can enhance biological activities. For instance, compounds have been synthesized that show potential as antimicrobial agents against a variety of bacterial and fungal strains, indicating the broad-spectrum application of quinazoline derivatives in combating infectious diseases (Desai, Dodiya, & Shihora, 2011) Desaietal.,2011.

Antimicrobial and Antifungal Activities : Several studies have synthesized quinazoline derivatives and evaluated their antimicrobial and antifungal activities. For example, new compounds have been shown to possess significant antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives as lead compounds for developing new antimicrobial agents (Siddiqui, Abbasi, et al., 2014) Siddiquietal.,2014.

Antitumor Activity : Quinazoline derivatives have been investigated for their cytotoxic activities against various cancer cell lines. The structure-activity relationship studies indicate that certain substitutions on the quinazoline core can enhance antitumor activity, providing a basis for the development of novel anticancer drugs (Deady, Rodemann, et al., 2003) Deadyetal.,2003.

Enzyme Inhibition : Research into quinazoline derivatives has also explored their potential as enzyme inhibitors, which can be applied in the treatment of various diseases by targeting specific enzymatic pathways. The inhibition of enzymes such as thymidylate synthase by quinazoline derivatives suggests their utility in designing drugs for diseases where enzyme activity is dysregulated (Gangjee, Mavandadi, et al., 1996) Gangjeeetal.,1996.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 4-chlorobenzylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reacted with thiourea to form the thiosemicarbazone, which is cyclized with formic acid to form the quinazoline ring. The resulting quinazoline is then reacted with chloroacetyl chloride to form the chloroacetamide, which is then reacted with the amine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2,5-dimethoxybenzaldehyde", "thiourea", "formic acid", "chloroacetyl chloride" ], "Reaction": [ "4-chlorobenzylamine + 2,5-dimethoxybenzaldehyde -> imine", "imine + thiourea -> thiosemicarbazone", "thiosemicarbazone + formic acid -> quinazoline", "quinazoline + chloroacetyl chloride -> chloroacetamide", "chloroacetamide + amine -> N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |

Numéro CAS |

403720-16-1 |

Formule moléculaire |

C24H20ClN3O4S |

Poids moléculaire |

481.95 |

Nom IUPAC |

N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H20ClN3O4S/c1-31-17-8-10-21(32-2)20(12-17)28-23(30)18-9-5-15(11-19(18)27-24(28)33)22(29)26-13-14-3-6-16(25)7-4-14/h3-12H,13H2,1-2H3,(H,26,29)(H,27,33) |

Clé InChI |

DRFHUAWXQHWKBD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2614567.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2614570.png)

![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)

![2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2614583.png)